Scaffold Validation: 1-Acyl-4-sulfonylpiperazine Chemotype as Orally Bioavailable CB1R Inverse Agonists
The target compound belongs to a chemotype (1-sulfonyl-4-acylpiperazine) discovered through high-throughput screening at Merck Research Laboratories as selective CB1R inverse agonists [1]. Lead optimization within this series produced compounds with IC50 values of 175 nM at CB1R in binding assays, with demonstrated oral bioavailability, food intake suppression, and body weight reduction in diet-induced obese rats and dogs [1][2]. The benzylsulfonyl group present in the target compound maps to the sulfonyl pharmacophore identified as essential for CB1R binding in 3D-QSAR models [3].
| Evidence Dimension | CB1R binding affinity (scaffold class representative) |
|---|---|
| Target Compound Data | Not directly measured; scaffold anticipated to exhibit CB1R inverse agonist activity based on chemotype membership |
| Comparator Or Baseline | Lead compound from Vachal et al. (2009): 1-sulfonyl-4-acylpiperazine IC50 = 175 nM at human CB1R [2] |
| Quantified Difference | Class-level inference only; exact potency deviation cannot be quantified without direct assay |
| Conditions | Human CB1R binding assay, [³H]CP-55,940 displacement, ChEMBL assay ID 563061 |
Why This Matters
Confirms the target compound's scaffold is a validated drug discovery chemotype with established in vitro-in vivo correlation, reducing lead optimization risk compared to unexplored chemotypes.
- [1] Vachal, P., Fletcher, J.M., Fong, T.M., et al. (2009). 1-Sulfonyl-4-acylpiperazines as Selective Cannabinoid-1 Receptor (CB1R) Inverse Agonists for the Treatment of Obesity. Journal of Medicinal Chemistry, 52(8), 2550-2558. View Source
- [2] BindingDB. Entry BDBM50267582. IC50 = 175 nM at human CB1R for 1-sulfonyl-4-acylpiperazine derivative. Data from Vachal et al. (2009). View Source
- [3] Pharmacophore and 3D-QSAR Studies on 1-Sulfonyl-4-acylpiperazines as Selective Cannabinoid-1 Receptor (CB1R) Inverse Agonists. (2011). Letters in Drug Design & Discovery, 8(7), 650-658. View Source
